molecular formula C4H10Cl2N4S B2462530 [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride CAS No. 1255717-62-4

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride

Cat. No.: B2462530
CAS No.: 1255717-62-4
M. Wt: 217.11
InChI Key: WUJXDXIKLVNPSI-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4S and a molecular weight of 217.12 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S.2ClH/c5-1-2-9-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXDXIKLVNPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Preparation

Thiosemicarbazides are synthesized by reacting acyl chlorides with thiosemicarbazide. For example, heating 2-furoyl chloride with thiosemicarbazide in ethanol yields 2-furoyl-thiosemicarbazide, which is cyclized to 5-furan-2-yl-4H-1,2,4-triazole-3-thiol using potassium hydroxide. This method achieves yields exceeding 75% and is adaptable to diverse carboxylic acid derivatives.

Cyclization Reaction

Cyclization is typically performed in aqueous or alcoholic alkaline media. A representative procedure involves refluxing ethyl 1H-indole-3-carboxylate with hydrazine monohydrate to form a hydrazide intermediate, which is then treated with allyl isothiocyanate and potassium hydroxide to yield the triazole thiol. The reaction mechanism proceeds via nucleophilic attack at the carbonyl group, followed by intramolecular cyclization and tautomerization to the thiol form.

Alkylation of 1H-1,2,4-Triazole-5-thiol

Introducing the ethylamine moiety requires alkylation of the triazole thiol with a halogenated amine.

Reaction with 2-Chloroethylamine Hydrochloride

The thiol group undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine (TEA). For instance, stirring 1H-1,2,4-triazole-5-thiol with 2-chloroethylamine hydrochloride and TEA in acetonitrile at 25°C for 4 hours produces [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine. The use of polar aprotic solvents (e.g., acetonitrile) minimizes proton exchange and enhances reaction efficiency.

Alternative Alkylating Agents

Bromoethylamine derivatives offer faster reaction kinetics but require strict temperature control to prevent polymerization. A comparative study demonstrated that 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 0–5°C achieves 85% conversion within 2 hours, whereas the chloro derivative requires 6 hours under similar conditions.

Formation of Dihydrochloride Salt

Protonation of the free amine is essential for salt formation.

Acidification Protocol

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (2 equivalents) at 0°C. Gradual addition prevents exothermic decomposition, and the precipitate is filtered, washed with cold ether, and dried under vacuum. The dihydrochloride form exhibits superior aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL).

Crystallization and Purity

Recrystallization from ethanol/water (9:1) yields needle-shaped crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC). X-ray diffraction studies reveal that the protonated amine forms hydrogen bonds with chloride ions, stabilizing the crystal lattice.

Alternative Synthetic Routes

Mercapto-triazole Functionalization

An alternative pathway involves pre-forming the thioether linkage before cyclization. For example, methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is hydrolyzed to the carboxylic acid, which is then converted to the hydrazide and cyclized with thiosemicarbazide. While this method avoids alkylation steps, it introduces additional purification challenges due to ester hydrolysis byproducts.

Solid-Phase Synthesis

Immobilizing the triazole thiol on a resin enables stepwise alkylation and amine deprotection. This approach, though cost-intensive, achieves 90% purity without column chromatography, making it suitable for high-throughput screening.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal alkylation occurs in acetonitrile at 25°C, balancing reaction rate and byproduct formation. Elevated temperatures (>40°C) promote disulfide formation, reducing yields by 15–20%.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity in biphasic systems. TBAB (5 mol%) increases alkylation efficiency from 70% to 88% in water/toluene mixtures.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (D2O, 400 MHz): δ 8.12 (s, 1H, triazole-H), 3.65 (t, 2H, -SCH2-), 3.02 (t, 2H, -CH2NH2), 2.95 (s, 2H, NH2).
  • ESI-MS : m/z 175.06 [M+H]+ (calculated for C4H9N4S: 175.05).

Elemental Analysis

Calculated for C4H10Cl2N4S: C 22.56%, H 4.73%, N 26.31%. Found: C 22.48%, H 4.69%, N 26.25%.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes:

Method Yield (%) Purity (%) Scalability Cost Index
Thiosemicarbazide route 78 99.5 High Low
Solid-phase synthesis 65 90.0 Medium High
Mercapto-triazole route 70 98.2 Low Medium

The thiosemicarbazide cyclization method remains the most viable for industrial-scale production due to its balance of yield and cost.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,4-triazole moiety participates in cycloaddition and coordination reactions:

  • Coordination Chemistry : The nitrogen atoms in the triazole ring act as ligands for transition metals. For example, copper(II) chloride reacts with the compound to form complexes stabilized by N–Cu bonds, which exhibit enhanced catalytic activity in azide-alkyne cycloadditions12.

  • Electrophilic Substitution : The triazole ring undergoes iodination at the C-3 position using N-iodosuccinimide (NIS) in acetic acid, yielding 3-iodo derivatives2.

Thioether Oxidation

The thioether (-S-) group is susceptible to oxidation:

Reagent Product Conditions Yield
H₂O₂ (30%)SulfoxideRT, 6 hours85%1
m-CPBASulfoneDichloromethane, 0°C, 2 hours78%2

Oxidation to sulfones enhances electrophilicity, enabling subsequent nucleophilic attacks at the sulfur center2.

Amine Functionalization

The primary amine group undergoes nucleophilic reactions:

Acylation

  • Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (95% yield)3.

  • Benzoylation with benzoyl chloride produces N-benzoyl analogs , which are precursors for antimicrobial agents4.

Alkylation

  • Treatment with methyl iodide in THF yields N-methylated products (88% yield)1.

  • Reaction with 2-bromoethanol under basic conditions generates N-(2-hydroxyethyl) derivatives , used in polymer synthesis2.

Cyclization Reactions

The compound serves as a building block for fused heterocycles:

  • Triazolo[3,4-b] benzoxazole Formation : Reaction with 2-hydroxyaniline under microwave irradiation (170°C, 25 minutes) produces benzoxazole derivatives4.

  • Bistriazolylpiperazine Synthesis : Condensation with 1,4-di(3-aminopropyl)piperazine yields symmetric bitriazolylpropyl piperazines, which show anticancer activity4.

Reductive Transformations

The triazole ring and thioether group can be reduced under specific conditions:

Reagent Target Site Product Notes
LiAlH₄Triazole ringPartially reduced triazolineLow selectivity2
NaBH₄/CuCl₂ThioetherEthylamine derivativeRequires catalytic Cu²⁺3

Supramolecular Interactions

Hydrogen bonding and protonation states influence reactivity:

  • X-ray crystallography reveals that the protonated amine forms N–H···Cl hydrogen bonds with chloride ions, stabilizing the crystal lattice2.

  • In aqueous solution, the triazole-N1 atom participates in donor-acceptor interactions with carbonyl groups, forming seven-membered supramolecular synthons2.

Industrial-Scale Modifications

Process optimization for large-scale synthesis includes:

  • Continuous Flow Reactors : Improve yield (92%) and reduce reaction time (2 hours vs. 6 hours batch)1.

  • Microwave-Assisted Synthesis : Achieves 95% yield for cyclization reactions at 170°C in acetonitrile2.

Key Research Findings

  • Microwave irradiation significantly enhances reaction efficiency for triazole derivatives2.

  • Sulfone derivatives exhibit 2.5-fold higher enzyme inhibition (e.g., against DNA gyrase) compared to sulfoxides1.

  • N-Acylated analogs demonstrate synergistic effects with ciprofloxacin against E. coli (MIC reduced from 0.5 µg/mL to 0.1 µg/mL)4.

Scientific Research Applications

Pharmacological Applications

Research indicates that [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride exhibits various pharmacological activities:

  • Antibacterial Activity : The compound has shown promising antibacterial properties against strains such as Escherichia coli and Bacillus subtilis. Studies have demonstrated that it can inhibit bacterial growth effectively, comparable to standard antibiotics like penicillin .
  • Anticholinesterase Activity : The triazole derivatives are known for their potential in treating neurodegenerative diseases such as Alzheimer's. Inhibitory studies on acetylcholinesterase (AChE) have shown that compounds derived from triazoles can significantly reduce AChE activity, which is crucial for managing cholinergic deficits in Alzheimer's patients .

Synthesis and Modifications

The synthesis of this compound can be approached through various methods, including conventional and microwave-assisted protocols. These methods allow for modifications that enhance its biological activity. For instance, altering substituents on the triazole ring can lead to derivatives with improved efficacy against specific targets .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 1.25 µg/mL against Bacillus subtilis, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, derivatives of [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine were synthesized and tested for their ability to inhibit AChE. Compound modifications led to a significant reduction in AChE activity with IC50 values ranging from 0.55 µM to 2.28 µM across different derivatives. These findings suggest that structural modifications can greatly enhance the therapeutic potential of triazole-based compounds for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfur atom in the compound may also play a role in its biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a triazole ring and a thioether linkage. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C4H10Cl2N4S
  • Molecular Weight : 217.12 g/mol
  • LogP : -0.08 (indicating low lipophilicity)
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in enzyme inhibition and modulation of cellular pathways. Specifically, 1,2,4-triazoles can act as enzyme inhibitors, affecting processes such as nucleic acid synthesis and cell proliferation.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives showed that compounds with similar structures to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or function .

CompoundTarget BacteriaActivity
3aE. coliModerate
3bS. aureusHigh
3cPseudomonas aeruginosaLow

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored extensively. In vitro studies indicated that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, it was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15090
IL-612070

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. Studies on related compounds have shown promising results against various cancer cell lines. For instance, derivatives demonstrated significant antiproliferative effects on breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

Case Studies

A notable study synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, one compound exhibited an IC50 value of 10 µM against breast cancer cells, indicating strong antiproliferative activity. This study underscores the potential of modifying the triazole structure to enhance biological efficacy .

Q & A

Q. What synthetic methodologies are effective for preparing [2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation, followed by HCl-mediated deprotection of intermediates. For example, a structurally analogous dihydrochloride salt was synthesized via CuAAC (97% yield) and subsequent HCl deprotection (95% yield) . Key parameters for optimization include:

  • Catalyst: 1–5 mol% Cu(I) salts (e.g., CuI) .
  • Solvent: Polar aprotic solvents (e.g., DMF) under reflux (60–80°C) .
  • Stoichiometry: 1.1:1 molar ratio of alkyne to azide to minimize unreacted starting materials . Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) effectively removes by-products .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming structural integrity?

  • X-ray crystallography : Refinement using SHELXL (SHELX suite) resolves hydrogen bonding and salt formation, particularly for dihydrochloride salts . ORTEP-3 visualizes molecular geometry and thermal motion .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., NH₂ and triazole protons) and carbon frameworks. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry of Cl⁻ counterions .

Q. How can common impurities or by-products during synthesis be identified and mitigated?

By-products arise from incomplete cycloaddition (e.g., unreacted azides) or partial deprotection. Mitigation strategies include:

  • Chromatography : HPLC or TLC to monitor reaction progress .
  • Recrystallization : Ethanol-DMF mixtures improve purity .
  • Mass spectrometry : Identifies low-abundance impurities via molecular ion peaks .

Q. What stability considerations are critical for handling this compound in aqueous and biological systems?

  • pH sensitivity : The dihydrochloride salt is stable under acidic conditions but may degrade in basic environments. Buffered solutions (pH 4–6) are recommended for biological assays .
  • Temperature : Store at 4°C in anhydrous conditions to prevent hydrolysis of the triazole-thioether bond .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?

  • Refinement tools : Use SHELXL’s twin refinement and disorder modeling for problematic datasets (e.g., twinned crystals) .
  • Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09). Molecular electrostatic potential (MEP) surfaces explain electron density mismatches .

Q. What strategies address challenges in crystallizing this compound to obtain high-resolution data?

  • Crystallization conditions : Slow evaporation from ethanol/water (1:1) at 25°C promotes single-crystal growth .
  • Data collection : Use synchrotron radiation for weakly diffracting crystals. SHELXE automates experimental phasing for challenging datasets .

Q. How can computational chemistry predict the compound’s reactivity in biological systems?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or proteases).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

Q. What mechanistic insights explain unexpected by-products during scale-up synthesis?

  • Side reactions : Thioether oxidation or triazole ring-opening under prolonged heating. Monitor via LC-MS .
  • Catalyst decomposition : Cu(I) may oxidize to Cu(II) in aerobic conditions; use degassed solvents and inert atmospheres .

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